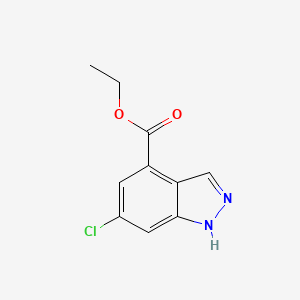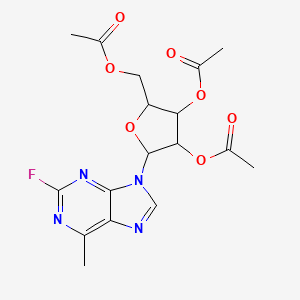
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is modified with fluoro and methyl groups, as well as acetylated pentofuranosyl moieties, which may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves multi-step organic reactions. The starting materials might include a purine derivative, which undergoes fluorination and methylation reactions. The pentofuranosyl group is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls. The process might also involve purification steps such as crystallization, chromatography, or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially leading to deacetylation or reduction of the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the purine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and RNA.
Medicine: Potentially explored for its antiviral or anticancer properties due to its structural similarity to nucleoside analogs.
Industry: May be used in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine would depend on its specific interactions with molecular targets. It might inhibit enzymes involved in nucleic acid synthesis or interfere with the replication of viral genomes. The fluoro and methyl groups could enhance its binding affinity or selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the methyl group, which might affect its chemical and biological properties.
6-Methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the fluoro group, potentially altering its reactivity and interactions.
9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks both the fluoro and methyl groups, serving as a simpler analog for comparison.
Uniqueness
The presence of both fluoro and methyl groups, along with the acetylated pentofuranosyl moiety, makes 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine unique. These modifications can influence its chemical stability, reactivity, and biological activity, potentially making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20289-64-9 |
|---|---|
Formule moléculaire |
C17H19FN4O7 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(2-fluoro-6-methylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19FN4O7/c1-7-12-15(21-17(18)20-7)22(6-19-12)16-14(28-10(4)25)13(27-9(3)24)11(29-16)5-26-8(2)23/h6,11,13-14,16H,5H2,1-4H3 |
Clé InChI |
ZPXPAWFJMDIZDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


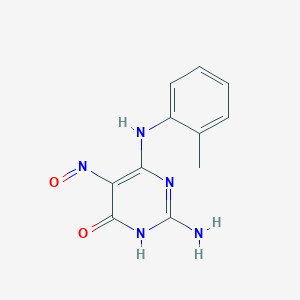
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)

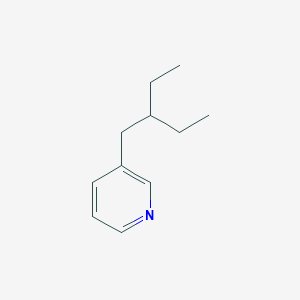
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
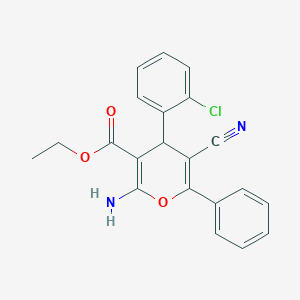
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
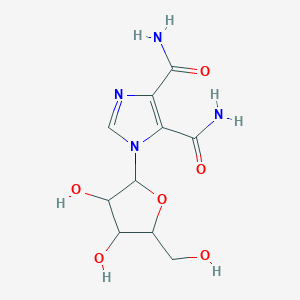
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
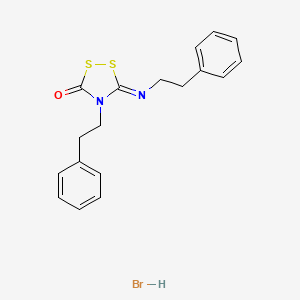
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

